molecular formula C6H13ClF3N B1433299 1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride CAS No. 1787896-72-3

1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride

Cat. No.: B1433299
CAS No.: 1787896-72-3
M. Wt: 191.62 g/mol
InChI Key: HDPRMLYHQFQXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride typically involves the reaction of 1,1,1-trifluoro-3-methylpentan-2-amine with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the hydrochloride salt . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity and solubility characteristics.

Properties

IUPAC Name

1,1,1-trifluoro-3-methylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-3-4(2)5(10)6(7,8)9;/h4-5H,3,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPRMLYHQFQXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride
Reactant of Route 2
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride
Reactant of Route 3
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride
Reactant of Route 4
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride
Reactant of Route 5
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride
Reactant of Route 6
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride

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